![molecular formula C22H22N2O2S B2401970 9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 931948-62-8](/img/no-structure.png)

9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

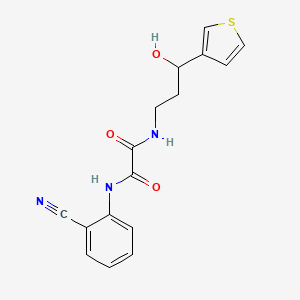

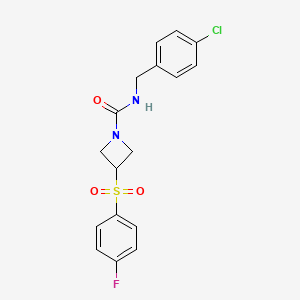

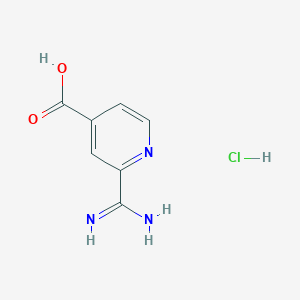

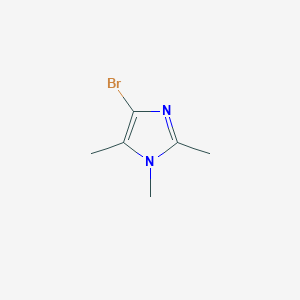

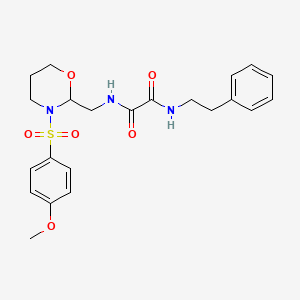

The compound “9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule that contains several functional groups and rings. It includes a chromeno[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrimidine ring fused with a chromene ring. The molecule also contains an ethoxy group at the 9-position and a phenyl group substituted with an isopropyl group at the 2-position. The presence of a thione group indicates a sulfur atom double-bonded to a carbon atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it would be relatively rigid. The ethoxy, isopropylphenyl, and thione groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The thione group could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. The presence of an ethoxy group could potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Chemosensor Development

One notable application of chromeno[2,3-d]pyrimidine derivatives is in the development of chemosensors for detecting metal ions. A study described the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives using a specific catalyst under microwave irradiation. These derivatives exhibited excellent sensitivity towards Hg2+ ions, demonstrating their potential as colorimetric chemosensors for mercury ion detection. The chemosensor showed a significant color change from white to light pink in the presence of Hg2+, indicating its practical application in environmental monitoring and safety assessments (Jamasbi et al., 2021).

Synthesis Methodologies

Research has also focused on the synthesis methodologies of chromeno[2,3-d]pyrimidine derivatives. A catalyst-free, one-pot synthesis approach was developed for creating a diverse array of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This method emphasizes mild reaction conditions, excellent yields, high atom economy, and eco-friendliness, highlighting the compound's versatility in pharmaceutical research (Brahmachari & Nayek, 2017).

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of chromeno[2,3-d]pyrimidine derivatives. For example, the synthesis and evaluation of 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines revealed notable antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents for treating infections (El-Agrody et al., 2011).

Green Synthesis Approaches

The push towards greener chemistry has led to the exploration of environmentally friendly synthesis methods for chromeno-pyrimidine derivatives. One study utilized tannic acid as a green catalyst for the synthesis of chromeno-pyrimidine-2,5-dione/thione derivatives, demonstrating the feasibility of using natural catalysts to achieve high yields of these compounds (Puvithra & Parthiban, 2020).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information about its intended use or biological activity, it’s difficult to predict its mechanism of action .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione involves the condensation of 4-isopropylphenylacetic acid with ethyl cyanoacetate to form ethyl 2-(4-isopropylphenyl)-3-oxobutanoate. This intermediate is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile to form the desired product.", "Starting Materials": [ "4-isopropylphenylacetic acid", "ethyl cyanoacetate", "2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile" ], "Reaction": [ "Step 1: Condensation of 4-isopropylphenylacetic acid with ethyl cyanoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-isopropylphenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(4-isopropylphenyl)-3-oxobutanoate with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a base such as sodium ethoxide to form 9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione." ] } | |

Número CAS |

931948-62-8 |

Fórmula molecular |

C22H22N2O2S |

Peso molecular |

378.49 |

Nombre IUPAC |

9-ethoxy-2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C22H22N2O2S/c1-4-25-18-7-5-6-16-12-17-21(26-19(16)18)23-20(24-22(17)27)15-10-8-14(9-11-15)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,23,24,27) |

Clave InChI |

JKKZGYRDEHNZRT-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2401889.png)

![1-methanesulfonyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2401891.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2401897.png)

![N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2401902.png)